molecular formula C18H20O B14126792 1-([1,1'-Biphenyl]-4-yl)-2-methylpentan-1-one CAS No. 59662-28-1

1-([1,1'-Biphenyl]-4-yl)-2-methylpentan-1-one

Cat. No.: B14126792
CAS No.: 59662-28-1
M. Wt: 252.3 g/mol
InChI Key: UJTDOWFEBUTOIH-UHFFFAOYSA-N
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Description

1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a pentanone moiety. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique structural and chemical properties .

Preparation Methods

The synthesis of 1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of biphenyl with 2-methyl-1-pentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis of 1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone .

Chemical Reactions Analysis

1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone can be compared with other biphenyl derivatives, such as:

    Biphenyl: A simpler compound with two benzene rings connected by a single bond.

    4,4’-Dimethyl-1,1’-biphenyl: A biphenyl derivative with methyl groups attached to the 4 and 4’ positions.

    2,2’-Dibromo-1,1’-biphenyl: A biphenyl derivative with bromine atoms attached to the 2 and 2’ positions.

The uniqueness of 1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone lies in its specific structural features, which confer distinct chemical and biological properties compared to other biphenyl derivatives .

Properties

CAS No.

59662-28-1

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

2-methyl-1-(4-phenylphenyl)pentan-1-one

InChI

InChI=1S/C18H20O/c1-3-7-14(2)18(19)17-12-10-16(11-13-17)15-8-5-4-6-9-15/h4-6,8-14H,3,7H2,1-2H3

InChI Key

UJTDOWFEBUTOIH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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